

GT-2016 (CAS 152241-24-2): A Technical Guide for Researchers

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An In-depth Examination of a High-Affinity Histamine H3 Receptor Antagonist for Scientific and Drug Development Professionals

Abstract

GT-2016 is a potent and selective antagonist of the histamine H3 receptor, a key modulator of neurotransmitter release in the central nervous system. This technical guide provides a comprehensive overview of **GT-2016**, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging **GT-2016** as a valuable tool for investigating the role of the histaminergic system in health and disease.

Introduction

GT-2016, with the Chemical Abstracts Service (CAS) number 152241-24-2, is a non-thiourea-containing compound recognized for its high affinity and selectivity as a histamine H3 receptor antagonist.[1][2] The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3] By antagonizing this receptor, GT-2016 enhances the release of these neurotransmitters, making it a significant tool for studying cognitive processes and various neurological and psychiatric disorders.[3] This guide consolidates the available technical data on GT-2016, presenting it in a structured format to facilitate its application in research and development.



Pharmacological Profile

GT-2016 is characterized by its high binding affinity for the histamine H3 receptor and its selectivity over other histamine receptor subtypes.

Table 1: Receptor Binding Affinity and Selectivity of GT-2016

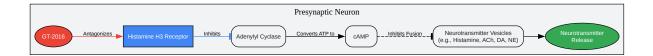
Parameter	Receptor	Value	Species	Reference
Ki	Histamine H3	43.8 nM	Not Specified	[2]
IC50	Histamine H1	>10 μM	Not Specified	[2]
IC50	Histamine H2	>10 μM	Not Specified	[2]

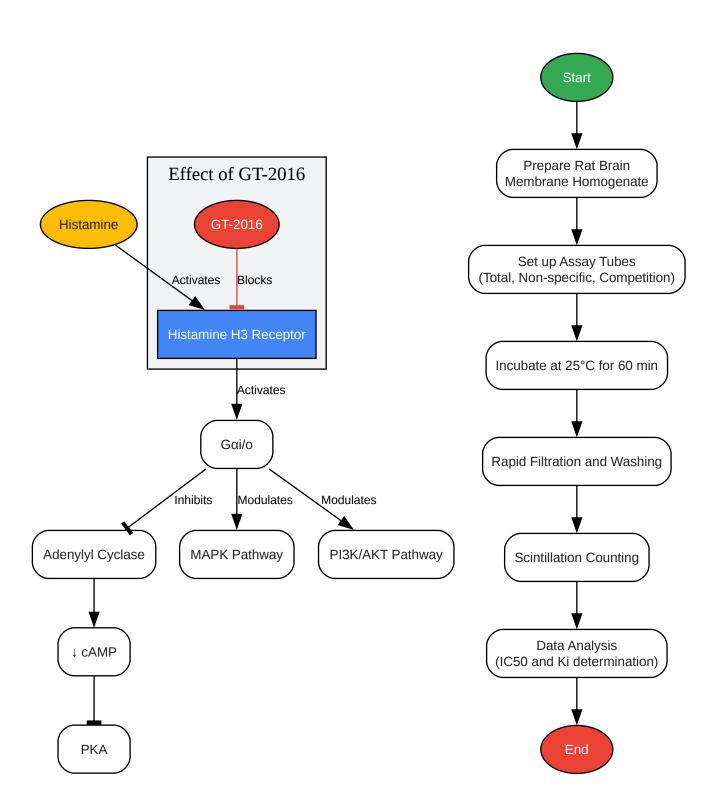
Mechanism of Action and Signaling Pathways

As an antagonist of the G protein-coupled histamine H3 receptor, **GT-2016** blocks the inhibitory effects of histamine on neurotransmitter release. The H3 receptor is primarily coupled to the Gαi/o subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, **GT-2016** leads to an increase in the synthesis and release of histamine and other neurotransmitters.

The antagonism of the H3 receptor by **GT-2016** modulates several downstream signaling pathways. The primary mechanism involves the disinhibition of presynaptic nerve terminals, leading to enhanced neurotransmitter release.









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References

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